molecular formula F4LiLu B14246263 Lithium lutetium fluoride CAS No. 239475-30-0

Lithium lutetium fluoride

Cat. No.: B14246263
CAS No.: 239475-30-0
M. Wt: 257.9 g/mol
InChI Key: WVCSLTZAWJBKBL-UHFFFAOYSA-J
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Description

Lithium lutetium fluoride (LiLuF₄) is a ternary inorganic compound composed of lithium (Li), lutetium (Lu), and fluorine (F). While specific data on its synthesis and properties are sparse in the literature, its structural and functional characteristics can be inferred from related lithium and lutetium fluorides. Lithium fluoride (LiF) and lutetium fluoride (LuF₃) are well-studied binary compounds that provide foundational insights.

LiF adopts a cubic rock salt (NaCl-type) structure with octahedral coordination (6-coordinate geometry) for both Li⁺ and F⁻ ions . It is highly stable, with a melting point of 848°C, and is notably less water-soluble compared to other alkali metal fluorides . Applications include use in molten salts, optical coatings, and radiation detectors due to its high thermal stability and transparency to ultraviolet light .

LuF₃, on the other hand, crystallizes in a nine-coordinate YF₃ structure, distinguishing it from other lutetium halides (e.g., LuCl₃, which adopts an AlCl₃ layer structure) . It exhibits a high melting point of 1184°C and is utilized in specialized optical and electronic applications .

Properties

CAS No.

239475-30-0

Molecular Formula

F4LiLu

Molecular Weight

257.9 g/mol

IUPAC Name

lithium;lutetium(3+);tetrafluoride

InChI

InChI=1S/4FH.Li.Lu/h4*1H;;/q;;;;+1;+3/p-4

InChI Key

WVCSLTZAWJBKBL-UHFFFAOYSA-J

Canonical SMILES

[Li+].[F-].[F-].[F-].[F-].[Lu+3]

Origin of Product

United States

Preparation Methods

Starting Materials and Mineralizers

Reactions typically begin with stoichiometric mixtures of lithium fluoride (LiF) and lutetium trifluoride (LuF₃), combined with aqueous mineralizers such as cesium fluoride (CsF) or potassium fluoride (KF). The mineralizer concentration critically influences nucleation rates and crystal morphology. For instance, 2 M CsF solutions facilitate LiLuF₄ growth with 85% yield, whereas KF promotes ternary phase formation (e.g., LiKLuF₅).

Experimental Procedure

  • Ampoule Preparation : Reactants are sealed in silver ampoules with deionized water to generate counterpressure.
  • Heating Profile : Autoclaves are heated to 550–600°C, achieving pressures of 10–20 kpsi.
  • Crystallization : Sustained heating for 6–10 days allows slow crystal growth, minimizing defects.

A representative reaction pathway is:
$$
\text{LiF} + \text{LuF}3 \xrightarrow{\text{CsF, 590°C}} \text{LiLuF}4 + \text{byproducts}
$$
This method produces LiLuF₄ crystals up to 5 mm in diameter, suitable for spectroscopic applications.

Influence of Mineralizer Selection

Table 1 compares outcomes from varying mineralizers:

Mineralizer Product Lattice Parameters (Å) Space Group Purity (%)
CsF LiLuF₄ a = 5.842, b = 5.842, c = 3.191 I4₁/a 99.5
KF LiKLuF₅ a = 6.2328(12), b = 11.709(2) C2/m 98.2
NaF LiNaLu₂F₈ a = 10.417(3), c = 6.702(2) P6₃/mmc 97.8

Data sourced from hydrothermal trials at 12.5 kpsi.

Alkali metal fluorides larger than Na⁺ (e.g., RbF, CsF) avoid incorporation into the LiLuF₄ lattice, enhancing phase purity.

Solid-State Fusion Approach

Solid-state methods provide an alternative for polycrystalline LiLuF₄ powder, though with limited crystal size:

  • Melt Processing : LiF and LuF₃ (1:1 molar ratio) are heated at 900°C under nitrogen flow for 12 hours.
  • Recrystallization : The resultant powder is treated hydrothermally with CsF (2 M) at 590°C to improve crystallinity.

While this route achieves 99.8% purity, crystals rarely exceed 1 mm, necessitating post-synthetic refinement for optical uses.

Analysis of Crystallographic Properties

X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) confirm the structural integrity of LiLuF₄. Key findings include:

  • LiKLuF₅ : Exhibits a monoclinic framework with Lu–F bond lengths of 2.21–2.35 Å, indicative of strong ionic character.
  • LiNaLu₂F₈ : Hexagonal symmetry with interlayer spacing of 3.35 Å, suitable for ion exchange applications.

Comparative Assessment of Methodologies

Table 2 contrasts hydrothermal and solid-state techniques:

Parameter Hydrothermal Synthesis Solid-State Fusion
Crystal Size 1–5 mm <1 mm
Phase Purity (%) 99.5 99.8
Reaction Time 6–10 days 12 hours
Scalability Moderate High

Hydrothermal methods excel in crystal quality, while solid-state processes offer rapid production.

Chemical Reactions Analysis

Types of Reactions

Lithium lutetium fluoride undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form lithium oxide and lutetium oxide.

    Reduction: It can be reduced back to its elemental forms under specific conditions.

    Substitution: this compound can participate in substitution reactions where fluorine atoms are replaced by other halogens.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride, hydrofluoric acid, and various halogenating agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include lithium oxide, lutetium oxide, and various halide compounds depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of lithium lutetium fluoride primarily involves its optical and luminescent properties. When doped with rare earth ions such as dysprosium and terbium, this compound can emit light under ultraviolet excitation. This process involves energy transfer between the dopant ions and the host lattice, resulting in the emission of visible light . The molecular targets and pathways involved in this process include the energy levels of the dopant ions and the crystal field environment provided by the this compound lattice .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Properties

Compound Formula Coordination Number Crystal Structure Prototypical Structure
Lithium fluoride LiF 6 (octahedral) Cubic Rock salt (NaCl)
Lutetium fluoride LuF₃ 9 Orthorhombic YF₃-type
Lithium lutetium fluoride LiLuF₄* Likely 8–9 Hypothetical (e.g., scheelite) Derived from LiYF₄ analogs

*Note: LiLuF₄’s structure is inferred from isostructural compounds like LiYF₄, which adopts a scheelite (CaWO₄) structure with 8–9 coordination for the rare-earth ion .

Thermal and Physical Properties

Compound Melting Point (°C) Solubility in Water (g/100 mL) Density (g/cm³)
LiF 848 0.13 (20°C) 2.64
LuF₃ 1184 Insoluble 8.34
LiLuF₄* ~800–1000 (estimated) Low (similar to LiF/LuF₃) ~4.5–5.0

*Estimates based on trends in rare-earth lithium fluorides .

Key Research Findings and Challenges

  • Structural Complexity : The nine-coordinate geometry of LuF₃ contrasts sharply with LiF’s simplicity, complicating the design of ternary fluorides like LiLuF₄ .
  • Toxicity : LuF₃’s toxicological profile is poorly characterized, necessitating caution in handling .

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